

Crystal structure of 3-amino-5,5-dimethyl-2-cyclohexen-1-one derivatives

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Compound of Interest

Compound Name: 3-Amino-5,5-dimethyl-2-cyclohexen-1-one

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An In-depth Technical Guide to the Crystal Structure of **3-amino-5,5-dimethyl-2-cyclohexen-1-one** Derivatives

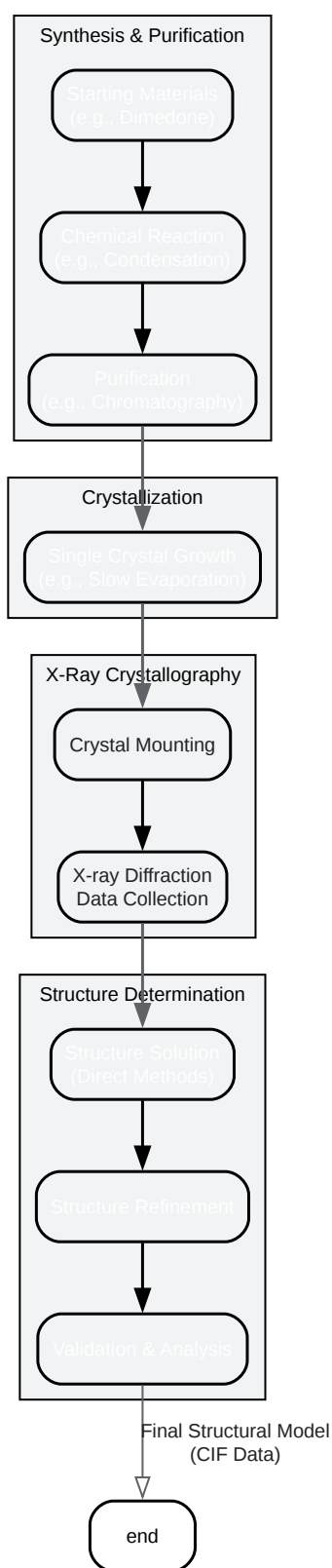
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the crystal structure of **3-amino-5,5-dimethyl-2-cyclohexen-1-one**, a core scaffold found in various biologically active compounds.

Understanding the three-dimensional structure, molecular conformation, and intermolecular interactions of its derivatives is crucial for structure-based drug design and the development of novel therapeutics. This document summarizes key crystallographic data, details experimental methodologies, and visualizes common structural motifs and workflows.

Experimental and Analytical Workflow

The determination of the crystal structure for these derivatives follows a well-established workflow. This process begins with the chemical synthesis of the target compound, followed by a critical crystallization step to obtain single crystals of suitable quality for X-ray diffraction analysis. The final stages involve data collection, structure solution, and refinement to yield a precise atomic model.



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Fig. 1: General workflow for crystal structure determination.

Analysis of Key Crystal Structures

The following sections detail the crystallographic findings for specific derivatives, highlighting differences in substitution, conformation, and crystal packing.

3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one

The crystal structure of this nitroethenyl derivative reveals an asymmetric unit containing two independent molecules with similar geometries. The cyclohexene ring in both molecules adopts an envelope conformation, a common feature for this scaffold.^[1]

3-Anilino-5,5-dimethylcyclohex-2-enone

In this N-phenyl substituted derivative (also known as 3-anilino-5,5-dimethylcyclohex-2-enone), the cyclohexene ring exhibits a half-chair conformation.^[2] The attached aniline group is significantly twisted relative to the enaminone moiety.^[2]

Comparative Crystallographic Data

The structural parameters of these derivatives provide insight into how substitutions on the core scaffold influence the crystal packing and conformation.

Parameter	3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]...[3]	3-Anilino-5,5-dimethylcyclohex-2-enone[2]
Formula	C ₁₀ H ₁₄ N ₂ O ₃	C ₁₄ H ₁₇ NO
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
a (Å)	14.531 (3)	10.1766 (19)
b (Å)	14.996 (3)	13.159 (2)
c (Å)	10.158 (2)	9.2877 (17)
β (°)	94.43 (3)	104.062 (7)
Ring Conformation	Envelope	Half-chair

Intermolecular Interactions and Supramolecular Assembly

A defining feature in the crystal packing of these derivatives is the formation of extensive networks of intermolecular interactions. Hydrogen bonds are particularly significant, often dictating the overall supramolecular architecture.

In the crystal of 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one, molecules are linked by N—H···O hydrogen bonds, creating supramolecular layers.[1] Weaker C—H···O interactions further stabilize this arrangement. Similarly, the structure of 3-anilino-5,5-dimethylcyclohex-2-enone features layers consolidated by N—H···O hydrogen bonds, with additional stabilization from C—H···π interactions.[2]

Fig. 2: Schematic of N-H···O hydrogen bond formation.

Hydrogen Bond Geometry

The precise geometry of the hydrogen bonds is critical for understanding the strength and directionality of these interactions. The table below lists the key hydrogen bonds for 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one.[3]

D—H...A	d(D-H) / Å	d(H...A) / Å	d(D...A) / Å	∠(DHA) / °
N1A— H1NA...O1B	0.84 (2)	2.06 (3)	2.873 (2)	162 (2)
N1A— H2NA...O3B	0.88 (2)	2.10 (3)	2.961 (2)	167 (2)
N1B— H1NB...O3A	0.92 (2)	2.03 (3)	2.942 (2)	168 (2)
N1B— H2NB...O1A	0.85 (3)	2.04 (2)	2.858 (2)	162 (2)
C2A— H2A1...O1B	0.97	2.42	3.262 (2)	145
C2B— H2B1...O1A	0.97	2.46	3.298 (2)	144

(D = Donor atom; A = Acceptor atom)

Detailed Experimental Protocols

The methodologies employed are crucial for the reproducibility and validation of crystallographic data.

Synthesis and Crystallization

- 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one: A mixture of 3-amino-5,5-dimethylcyclohex-2-enone (1 mmol) and potassium salt of alpha-nitro acetaldehyde (1.5 mmol) in a solution of methanol (2 mL) and acetic acid (2 mL) was stirred for 5 days at room temperature. After removal of solvents under reduced pressure, the residue was purified by flash chromatography on silica gel. Bright-yellow single crystals suitable for X-ray diffraction were obtained from methanol.

X-ray Data Collection and Refinement

- General Procedure: A suitable single crystal is mounted on a diffractometer equipped with a graphite-monochromated Mo K α or Cu K α radiation source. Data is typically collected at a

controlled temperature (e.g., 293 K) using ω and ϕ scans. The structure is solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

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References

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